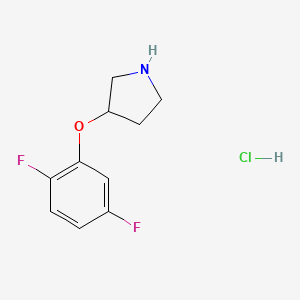

3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-difluorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBFBCOCLRAANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663064 | |

| Record name | 3-(2,5-Difluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-02-5 | |

| Record name | 3-(2,5-Difluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride and its Role as a Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride, a fluorinated heterocyclic compound. While specific detailed research on this exact molecule is not extensively published, this document will contextualize its significance by examining its structural components—the pyrrolidine ring and the difluorophenoxy moiety—which are prevalent in modern drug discovery. We will delve into the synthesis, potential pharmacological relevance, and the analytical considerations for this class of compounds, offering field-proven insights for researchers engaged in the development of novel therapeutics.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its utility as a versatile scaffold.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving specific and high-affinity interactions with biological targets.[2] The introduction of a 2,5-difluorophenoxy substituent to this ring system, as seen in this compound, imparts unique physicochemical properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties and Structural Data

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 1185298-02-5 | [4] |

| Molecular Formula | C₁₀H₁₂ClF₂NO | [4] |

| Molecular Weight | 235.6582 g/mol | [4] |

| Canonical SMILES | C1C(NCC1)OC2=C(C=C(C=C2)F)F.Cl | [4] |

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, which is often advantageous for handling, formulation, and biological testing. The fluorine atoms on the phenyl ring are expected to increase metabolic stability and modulate lipophilicity, potentially improving oral bioavailability and brain penetration of drug candidates incorporating this moiety.

Synthesis and Characterization: A Generalized Approach

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Generalized Protocol:

-

Protection of 3-Hydroxypyrrolidine: The nitrogen of 3-hydroxypyrrolidine is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

-

Ether Synthesis: The protected 3-hydroxypyrrolidine is reacted with 2,5-difluorophenol. A Williamson ether synthesis (using a strong base to deprotonate the phenol) or a Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) are common methods for this transformation.

-

Deprotection: The protecting group on the pyrrolidine nitrogen is removed, typically under acidic conditions for a Boc group.

-

Salt Formation: The resulting free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Pharmacological Significance and Potential Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of biological systems.[1][5] The incorporation of a difluorophenoxy moiety can further enhance the therapeutic potential of these molecules.

Potential Therapeutic Areas:

-

Neuroscience: The pyrrolidine ring is a common feature in central nervous system (CNS) active compounds. The lipophilicity imparted by the difluorophenyl group may facilitate blood-brain barrier penetration, making this scaffold attractive for developing treatments for neurological and psychiatric disorders.[2]

-

Oncology: Numerous kinase inhibitors and other anti-cancer agents incorporate pyrrolidine-based structures. For instance, the structurally related (R)-2-(2,5-difluorophenyl)pyrrolidine is a key intermediate in the synthesis of Larotrectinib, a TRK kinase inhibitor.[6][7] This suggests that this compound could serve as a valuable building block for novel oncology drugs.

-

Infectious Diseases: The pyrrolidine nucleus is found in various antibacterial and antiviral agents.[5] The development of new anti-infectives is a critical area of research, and this scaffold could be explored for this purpose.

Structure-Activity Relationship (SAR) Considerations:

The position of the phenoxy substituent on the pyrrolidine ring and the substitution pattern on the phenyl ring are critical determinants of biological activity. The 2,5-difluoro substitution pattern can influence the conformation of the phenoxy group and its electronic properties, which in turn affects binding to target proteins. Researchers would systematically explore modifications to both the pyrrolidine and the aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 3-(2,4-Difluorophenoxy)pyrrolidine, provide guidance on handling precautions.[8]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8]

The following hazard statements are common for similar fluorinated pyrrolidine derivatives:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Conclusion: A Promising Building Block for Future Therapeutics

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its combination of a privileged pyrrolidine scaffold with the beneficial properties of a difluorinated phenyl ring makes it an attractive starting point for the design and synthesis of novel drug candidates. While direct biological data on this specific compound is scarce, the extensive body of literature on related structures strongly suggests its potential utility across multiple therapeutic areas. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the future of drug discovery.

References

- (No author given). 3-(2,4-Difluorophenoxy)

- (No author given). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

- (No author given). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- (No author given). This compound | 1185298-02-5. Appchem.

- (No author given). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL) - EPO.

- Li Petri, G., Raimondi, M. V., & Spampinato, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1229783.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. appchemical.com [appchemical.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Physical and chemical properties of 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride

An In-Depth Technical Guide to 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound (CAS No: 1185298-02-5), a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. The guide details its core physicochemical and chemical properties, offers insights into its synthetic pathways, and outlines its applications as a strategic building block in drug discovery. Furthermore, it presents validated analytical methodologies for purity and characterization, alongside essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Introduction: The Strategic Value of a Fluorinated Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in pharmaceutical science, forming the core of numerous FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional molecules that can effectively explore biological target space.[4] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug properties. Fluorination can enhance metabolic stability, improve binding affinity, and alter lipophilicity and basicity (pKa).[5]

This compound combines these valuable features. The difluorophenoxy moiety provides a metabolically robust aromatic system, while the pyrrolidine core offers a versatile anchor for further chemical modification. As a hydrochloride salt, the compound exhibits improved stability and solubility in polar solvents, facilitating its use in various synthetic and analytical procedures.[5] This guide serves to consolidate the known properties and practical methodologies associated with this high-value building block.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is critical for its effective use in experimental design, reaction setup, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 1185298-02-5 | [6][7] |

| Molecular Formula | C₁₀H₁₂ClF₂NO | [6][7] |

| Molecular Weight | 235.66 g/mol | [6] |

| Appearance | White to off-white crystalline solid | General chemical knowledge |

| Purity | Typically ≥95% | [7] |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO. | [5] |

| Melting Point | Data not available. Related fluorinated pyrrolidine hydrochlorides melt in the range of 170-190 °C.[8] |

Chemical Profile: Reactivity, Stability, and Handling

Reactivity Insights

The chemical behavior of this compound is dictated by its functional groups. The secondary amine within the pyrrolidine ring is the primary site of reactivity, acting as a nucleophile or a base. It readily participates in N-alkylation, N-acylation, and reductive amination reactions, making it an ideal intermediate for building more complex molecules. The ether linkage is generally stable under standard synthetic conditions, as is the difluorinated phenyl ring, which is deactivated towards electrophilic aromatic substitution.

Stability and Storage

As a hydrochloride salt, the compound is significantly more stable and less volatile than its freebase form. However, it may be hygroscopic.

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[9]

Hazard Identification

Based on data from structurally related compounds, this compound should be handled with care.

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11][12] Harmful if swallowed (H302).[10][13]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing dust.[13]

Conceptual Synthetic Workflow

While the specific proprietary synthesis route may vary by manufacturer, a general and logical pathway can be conceptualized based on established organic chemistry principles and related patent literature.[14][15][16] A common approach involves the coupling of a protected pyrrolidine precursor with a difluorophenol derivative, followed by deprotection and salt formation.

Step-by-Step Conceptual Synthesis

-

Protection of Pyrrolidine: The nitrogen of a suitable 3-hydroxypyrrolidine precursor is protected with a group like Boc (tert-butyloxycarbonyl) to prevent self-reaction and direct the subsequent reaction to the hydroxyl group.

-

Nucleophilic Aromatic Substitution or Etherification: The protected 3-hydroxypyrrolidine is reacted with 1-bromo-2,5-difluorobenzene or a similar activated species under conditions that favor ether bond formation (e.g., Williamson ether synthesis).

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent).

-

Salt Formation: The resulting freebase is treated with a solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) to precipitate the stable hydrochloride salt, which is then isolated by filtration and dried.

Caption: Conceptual workflow for the synthesis of the target compound.

Role in Modern Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its value lies in its ability to be incorporated into larger, more complex molecules being investigated as potential drugs.

-

Scaffold for Lead Optimization: The pyrrolidine nitrogen serves as a key attachment point for combinatorial library synthesis, allowing researchers to rapidly generate and test a wide array of derivatives against biological targets.[2]

-

Applications in Key Therapeutic Areas: Pyrrolidine-containing molecules have shown efficacy in diverse therapeutic areas, including oncology, neurology, and infectious diseases.[17][18] The specific difluorophenoxy moiety can be designed to interact with specific pockets in target proteins, such as kinases or G-protein coupled receptors.

-

Improving Pharmacokinetic Properties: The fluorinated phenyl group can block sites of metabolism, potentially increasing the half-life and oral bioavailability of a drug candidate.[5]

Self-Validating Analytical Protocol: Purity by HPLC-UV

To ensure the quality and consistency of experimental results, a robust analytical method is required. The following High-Performance Liquid Chromatography (HPLC) method is a self-validating system for determining the purity of this compound. The protocol's integrity is maintained by a system suitability test prior to sample analysis.

Experimental Protocol

-

Standard & Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in a 1:1 mixture of acetonitrile and water to make a 1.0 mg/mL stock solution.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 phase provides excellent retention and separation for moderately polar, aromatic compounds.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent and maintains an acidic pH to ensure the amine is protonated, leading to sharp, symmetrical peaks.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. Causality: The difluorophenyl ring contains a strong chromophore that absorbs UV light, allowing for sensitive detection.

-

Injection Volume: 10 µL.

-

-

System Suitability Test (SST):

-

Before running samples, perform five replicate injections of the standard solution.

-

The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤2.0% and the peak tailing factor is between 0.9 and 1.5. Trustworthiness: This step validates that the HPLC system is performing with adequate precision and efficiency before any sample data is accepted.

-

-

Data Analysis:

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Caption: Standard workflow for HPLC-UV purity analysis.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for chemical and pharmaceutical research. Its unique combination of a proven pyrrolidine scaffold and the modulating effects of difluorination provides a powerful tool for developing next-generation therapeutics. A thorough understanding of its physicochemical properties, reactivity, and proper handling, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

- (S)-3-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE - ChemBK. (n.d.).

- This compound | 1185298-02-5. (n.d.). Appchem.

- 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482. (n.d.). PubChem.

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (n.d.). Google Patents.

- (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. (n.d.).

- CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. (n.d.). Google Patents.

- CERTIFICATE OF ANALYSIS. (2022-11-03).

- Exploring the Versatility of 3,3-Difluoropyrrolidine HCl: Applications and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). MDPI.

- Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. (2025-08-10). ResearchGate.

- 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. (n.d.). precisionFDA.

- Pyrrolidine. (n.d.). Wikipedia.

- 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. (n.d.). gsrs.

- FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate.

- 3-Phenylpyrrolidine Hydrochloride Reagent Market - Global Forecast Report 2025-2030. (2025-10-10). GlobeNewswire.

- 163457-23-6 | 3,3-Difluoropyrrolidine hydrochloride. (n.d.). Alachem Co., Ltd.

- 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858. (n.d.). PubChem.

- Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. (n.d.). MDPI.

Sources

- 1. enamine.net [enamine.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 163457-23-6: 3,3-Difluoropyrrolidine Hydrochloride [cymitquimica.com]

- 6. appchemical.com [appchemical.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,3-二氟吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 15. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. zhonghanchemical.com [zhonghanchemical.com]

- 18. 3-Phenylpyrrolidine Hydrochloride Reagent Market - Global [globenewswire.com]

Unveiling the Therapeutic Promise of 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride: A Technical Guide to Target Identification and Validation

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide for the systematic investigation of the novel chemical entity, 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride. As the specific biological targets of this compound are yet to be fully elucidated, this guide presents a robust, multi-pronged strategy for its pharmacological characterization. We will proceed from broad, unbiased screening to focused target validation and preliminary preclinical evaluation, equipping research teams with the foundational knowledge to unlock the therapeutic potential of this promising molecule.

Introduction: The Pyrrolidine Scaffold as a Foundation for Novel Therapeutics

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] Derivatives of this versatile five-membered nitrogen heterocycle have demonstrated efficacy as anticonvulsants, analgesics, anti-inflammatory agents, and more.[4][6][7] The therapeutic diversity of pyrrolidine-containing compounds stems from their ability to interact with a range of biological targets, including voltage-gated ion channels, neurotransmitter transporters, and various enzymes.[7][8]

This compound emerges from this rich chemical landscape as a compound of significant interest. The incorporation of a difluorophenoxy moiety introduces unique electronic properties that can modulate target binding affinity, selectivity, and pharmacokinetic parameters. While direct pharmacological data for this specific molecule is not yet publicly available, its structural features suggest a high probability of interaction with key physiological targets, warranting a thorough and systematic investigation.

This guide will outline a logical and experimentally sound workflow to:

-

Hypothesize potential biological targets based on structural analogy and the known pharmacology of the pyrrolidine class.

-

Identify specific molecular targets through a combination of broad ligand binding and phenotypic screening.

-

Validate and characterize the mechanism of action at the identified targets using a suite of in vitro and cellular assays.

-

Provide a framework for in vivo target validation and preclinical assessment to establish a translational path toward clinical development.

Hypothesizing Potential Biological Targets: A Structurally-Informed Approach

The chemical architecture of this compound provides the initial clues to its potential biological interactions. By dissecting the molecule into its core components—the pyrrolidine ring and the difluorophenoxy group—we can draw parallels with compounds of known pharmacology to construct a testable set of hypotheses.

Primary Hypothesized Target Classes:

-

Ion Channels: Many pyrrolidine-2,5-dione derivatives exhibit anticonvulsant properties through modulation of voltage-gated sodium (Nav) and calcium (Cav) channels.[7] The difluorophenyl group is also present in known ion channel modulators. Therefore, Nav and Cav channels represent a high-priority target class for investigation.

-

Neurotransmitter Transporters: The pyrrolidine core is structurally related to the neurotransmitter proline and is a key feature of inhibitors of monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The potential for this compound to modulate neurotransmitter reuptake should be rigorously explored.

-

G-Protein Coupled Receptors (GPCRs): The vast and diverse superfamily of GPCRs is a common target for a wide range of therapeutics. The overall structure of the compound makes it a candidate for interaction with various GPCRs, particularly those in the central nervous system.

-

Enzymes: The pyrrolidine scaffold can be found in inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-IV).[1][4] While a less direct hypothesis, the potential for enzymatic inhibition should not be discounted.

Experimental Workflow for Target Identification and Validation

The following experimental plan is designed as a phased approach, moving from broad, exploratory screening to focused, hypothesis-driven validation.

Phase 1: Broad-Based Target Discovery

The initial phase aims to cast a wide net to identify potential molecular targets without bias.

Experiment 1A: Comprehensive Ligand Binding Profile

-

Objective: To identify potential binding interactions across a diverse range of receptors, ion channels, and transporters.

-

Methodology:

-

Synthesize a sufficient quantity of this compound with high purity (>98%).

-

Submit the compound to a commercial radioligand binding panel (e.g., Eurofins SafetyScreen, DiscoverX BioMAP). It is recommended to screen at a concentration of 10 µM against a panel of at least 40-50 common CNS targets.

-

Analyze the results, focusing on targets that exhibit >50% inhibition of radioligand binding. These are considered primary "hits."

-

Experiment 1B: Phenotypic Screening

-

Objective: To identify the functional effects of the compound in cell-based models, providing clues to its mechanism of action.

-

Methodology:

-

Utilize a panel of cell-based assays relevant to the hypothesized target classes. Examples include:

-

Neuronal cultures: Assess effects on neurite outgrowth, synaptic density, and neuronal viability.

-

Inflammatory cell lines (e.g., macrophages): Measure the modulation of cytokine release (e.g., TNF-α, IL-6) in response to an inflammatory stimulus.

-

Cancer cell lines: Screen for anti-proliferative effects across a panel of different cancer types.

-

-

Employ high-content imaging and analysis to quantify cellular changes.

-

Correlate phenotypic changes with the binding profile "hits" to begin to link molecular interactions with functional outcomes.

-

Phase 2: Target Validation and Mechanistic Elucidation

This phase focuses on confirming the primary "hits" from Phase 1 and understanding the nature of the compound-target interaction.

Experiment 2A: Determination of Binding Affinity (Kd)

-

Objective: To quantify the binding affinity of the compound for the validated "hit" targets.

-

Methodology:

-

For each validated target, perform saturation binding assays using a suitable radioligand.

-

Incubate membranes or cells expressing the target protein with increasing concentrations of the radioligand in the presence and absence of a fixed concentration of this compound.

-

Alternatively, perform competition binding assays with a fixed concentration of radioligand and increasing concentrations of the test compound.

-

Calculate the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki) using non-linear regression analysis (e.g., Cheng-Prusoff equation).

-

Table 1: Example Data Presentation for Binding Affinity

| Target | Radioligand | Ki (nM) | n |

| Target X | [3H]-Ligand Y | 75.3 ± 5.2 | 3 |

| Target Z | [125I]-Ligand A | 210.1 ± 15.8 | 3 |

Experiment 2B: Functional Characterization (EC50/IC50)

-

Objective: To determine the functional potency of the compound at the validated targets and to elucidate its mechanism of action (e.g., agonist, antagonist, allosteric modulator).

-

Methodology:

-

Select functional assays appropriate for the target class:

-

GPCRs: Measure second messenger accumulation (e.g., cAMP, IP1) or downstream signaling events (e.g., reporter gene activation).

-

Ion Channels: Utilize automated patch-clamp electrophysiology to measure changes in ion currents.

-

Transporters: Perform neurotransmitter uptake assays using radiolabeled or fluorescent substrates.

-

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inhibitors).

-

For antagonist activity, perform Schild analysis to determine the mode of antagonism (competitive vs. non-competitive).

-

Experiment 2C: Cellular Target Engagement

-

Objective: To confirm that the compound binds to its intended target within a cellular environment.

-

Methodology:

-

Perform a Cellular Thermal Shift Assay (CETSA).

-

Treat intact cells with the compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Analyze the soluble fraction of the target protein at each temperature by Western blotting or other protein detection methods.

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

-

Phase 3: In Vivo Target Validation and Preclinical Assessment

This final phase aims to bridge the gap between in vitro activity and potential in vivo efficacy.

Experiment 3A: Pharmacokinetic Profiling

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology:

-

Administer the compound to rodents via intravenous and oral routes.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the parent compound and any major metabolites using LC-MS/MS.

-

Calculate key pharmacokinetic parameters (e.g., half-life, bioavailability, clearance).

-

Experiment 3B: In Vivo Target Occupancy

-

Objective: To measure the degree of target binding in the brain or peripheral tissues at pharmacologically relevant doses.

-

Methodology:

-

Dose animals with the compound.

-

At a time of predicted peak plasma concentration, administer a radiolabeled tracer that binds to the target of interest.

-

Use ex vivo autoradiography or in vivo positron emission tomography (PET) to quantify the displacement of the tracer by the compound, thus determining target occupancy.

-

Experiment 3C: Preclinical Efficacy Models

-

Objective: To assess the therapeutic potential of the compound in animal models of disease.

-

Methodology:

-

Based on the validated in vitro target and mechanism of action, select appropriate animal models. For example:

-

Anticonvulsant activity: Maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models.

-

Analgesic activity: Formalin paw test or chronic constriction injury (CCI) model of neuropathic pain.

-

Antidepressant activity: Forced swim test or chronic unpredictable stress model.

-

-

Administer the compound at a range of doses and assess its effect on disease-relevant endpoints.

-

Visualization of Workflows and Pathways

Diagram 1: Overall Experimental Workflow

Caption: A phased approach to target identification and validation.

Diagram 2: Hypothetical Signaling Pathway (GPCR Antagonist)

Caption: Potential mechanism of action as a GPCR antagonist.

Conclusion

This compound is a novel chemical entity with considerable therapeutic potential, grounded in the established pharmacological importance of the pyrrolidine scaffold. While its specific biological targets remain to be elucidated, the systematic and rigorous experimental approach detailed in this guide provides a clear and comprehensive roadmap for its characterization. By progressing from broad, unbiased screening to focused target validation and in vivo assessment, researchers can effectively and efficiently uncover the mechanism of action and translate these findings into potential therapeutic applications. The successful execution of this research plan will not only illuminate the pharmacology of this specific molecule but also contribute to the broader understanding of how the pyrrolidine scaffold can be further exploited in the design of future medicines.

References

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- This compound | 1185298-02-5. Appchem. [Link]

- 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482. PubChem. [Link]

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

- 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. gsrs. [Link]

- Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]

- 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. precisionFDA. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

- Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. [Link]

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

An Investigative Guide to the Dopaminergic Activity of 3-(2,5-Difluorophenoxy)pyrrolidine Hydrochloride

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of many biologically active compounds, including dopamine reuptake inhibitors (DRIs).[2][3][4] This technical guide addresses the question: Is 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride a dopamine reuptake inhibitor? Due to a lack of publicly available data on this specific molecule, this document will serve as a prospective analysis, outlining the scientific rationale for its investigation and a comprehensive, step-by-step experimental workflow to characterize its potential activity at the dopamine transporter. We will delve into the structure-activity relationships of related compounds that suggest this molecule as a candidate for investigation and provide detailed protocols for in-vitro and cellular assays.

Introduction: The Rationale for Investigating Novel Dopamine Reuptake Inhibitors

The dopamine transporter is a neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[1] This process is crucial for maintaining normal dopaminergic signaling. The inhibition of DAT leads to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[1] Consequently, DRIs have therapeutic applications in conditions such as attention-deficit hyperactivity disorder (ADHD), narcolepsy, and depression.[1][5]

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common feature in many natural products and synthetic drugs.[3][4][6] Its stereochemical properties and ability to serve as a scaffold for diverse substitutions make it a valuable component in the design of novel therapeutics.[3] Notably, several potent and selective DRIs incorporate a pyrrolidine moiety, highlighting its importance in interacting with the dopamine transporter.[2]

The subject of this guide, this compound, combines this privileged pyrrolidine scaffold with a difluorophenoxy group. The phenoxy moiety is also present in some compounds with affinity for monoamine transporters. The fluorine substitutions on the phenyl ring can modulate the electronic properties and metabolic stability of the molecule, potentially influencing its binding affinity and selectivity for the dopamine transporter. While no direct studies on this specific compound are publicly available, its structural components warrant a thorough investigation into its potential as a dopamine reuptake inhibitor.

Chemical Structure and Structural Analogs

The chemical structure of this compound is presented below:

Structure:

A simplified 2D representation of this compound.

While direct analogs are not found in the literature, we can draw parallels to other classes of pyrrolidine-containing compounds that have been investigated for their effects on monoamine transporters. For instance, various 3-substituted and 3,3-disubstituted pyrrolidines have been explored as monoamine reuptake inhibitors.[2] The nature and position of the substituents on the pyrrolidine ring and any associated aromatic moieties are critical for determining the potency and selectivity for the dopamine, serotonin, and norepinephrine transporters.

Proposed Experimental Workflow for Characterization

To determine if this compound acts as a dopamine reuptake inhibitor, a systematic, multi-tiered experimental approach is required. This workflow begins with initial in-vitro binding and uptake assays to establish its interaction with the dopamine transporter and progresses to more complex cellular and functional assays to characterize the nature of this interaction.

Tier 1: In-Vitro Characterization of DAT Interaction

The initial step is to ascertain whether the compound directly interacts with the dopamine transporter and inhibits its function. This is achieved through radioligand binding and synaptosomal uptake assays.

Experimental Protocol 1: Radioligand Binding Assay

This assay determines the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled DAT ligand.

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

-

Materials:

-

HEK293 cells stably expressing hDAT.

-

[³H]WIN 35,428 (a high-affinity radioligand for DAT).

-

Test compound: this compound.

-

Positive control: Cocaine or GBR 12909.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Scintillation counter and vials.

-

-

Procedure:

-

Prepare cell membranes from HEK293-hDAT cells.

-

In a 96-well plate, add a fixed concentration of [³H]WIN 35,428.

-

Add increasing concentrations of the test compound or the positive control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM cocaine).

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

-

Experimental Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine uptake.

-

Materials:

-

Rat striatal tissue (rich in dopaminergic nerve terminals).

-

[³H]Dopamine.

-

Test compound: this compound.

-

Positive control: Cocaine or nomifensine.

-

Krebs-Ringer-HEPES buffer.

-

-

Procedure:

-

Prepare synaptosomes from fresh rat striatal tissue.

-

Pre-incubate the synaptosomes with increasing concentrations of the test compound or positive control for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]Dopamine.

-

Allow the uptake to proceed for a short time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the amount of [³H]Dopamine taken up by the synaptosomes using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine) or by conducting the assay at 4°C.

-

Calculate the IC50 value for the inhibition of dopamine uptake.

-

Data Presentation: Expected In-Vitro Data

| Compound | hDAT Binding Affinity (Ki, nM) | [³H]Dopamine Uptake Inhibition (IC50, nM) |

| 3-(2,5-Difluorophenoxy)pyrrolidine HCl | To be determined | To be determined |

| Cocaine (Reference) | ~100-500 | ~200-600 |

| GBR 12909 (Reference) | ~1-10 | ~5-20 |

Diagram of the Proposed In-Vitro Screening Workflow

Caption: Tier 1 in-vitro screening workflow.

Tier 2: Cellular and Functional Characterization

If the compound shows significant activity in Tier 1 assays, the next step is to characterize its mechanism of action and selectivity.

Experimental Protocol 3: Monoamine Transporter Selectivity Profiling

This involves performing binding and uptake assays for the serotonin (SERT) and norepinephrine (NET) transporters to determine the compound's selectivity.

-

Objective: To determine the binding affinity (Ki) and functional potency (IC50) of the test compound at hSERT and hNET.

-

Procedure: Similar to the protocols for DAT, but using cell lines expressing hSERT or hNET and the appropriate radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and substrates (e.g., [³H]serotonin for SERT, [³H]norepinephrine for NET).

Data Presentation: Transporter Selectivity Profile

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| hDAT | From Tier 1 | From Tier 1 |

| hSERT | To be determined | To be determined |

| hNET | To be determined | To be determined |

Diagram of the Dopaminergic Synapse and Site of Action

Caption: Inhibition of dopamine reuptake at the synapse.

Potential Outcomes and Implications

The results of this experimental workflow will determine whether this compound is a dopamine reuptake inhibitor and, if so, its potency and selectivity.

-

Outcome 1: Potent and Selective DAT Inhibitor: If the compound exhibits high affinity and potent inhibition of DAT with significantly lower activity at SERT and NET, it would be a promising candidate for further development as a treatment for ADHD or narcolepsy.

-

Outcome 2: Triple Reuptake Inhibitor (TRI): If the compound inhibits all three monoamine transporters (DAT, SERT, NET) with similar potencies, it could be investigated as a broad-spectrum antidepressant.[7]

-

Outcome 3: No Significant Activity: If the compound shows little to no activity at any of the monoamine transporters, it would be concluded that it is not a dopamine reuptake inhibitor.

Conclusion

While there is currently no direct evidence to classify this compound as a dopamine reuptake inhibitor, its chemical structure, featuring a pyrrolidine ring and a difluorophenoxy moiety, provides a strong rationale for its investigation. The comprehensive experimental workflow detailed in this guide provides a clear and scientifically rigorous path for researchers and drug development professionals to fully characterize the pharmacological profile of this and other novel compounds at the dopamine transporter. The potential discovery of a novel, potent, and selective DRI would be a significant advancement in the development of therapeutics for a range of neurological and psychiatric disorders.

References

- Beuming, T., et al. (2008). Novel 3,3-disubstituted Pyrrolidines as Selective Triple serotonin/norepinephrine/dopamine Reuptake Inhibitors. PubMed.

- Wikipedia. (2023). Dopamine reuptake inhibitor. Wikipedia.

- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular pharmacology, 87(2), 241-248.

- Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.

- Kortagere, S., et al. (2013). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology.

- Subba, A., et al. (2013). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.

- Góra, J., et al. (2020). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Madras, B. K., et al. (2006). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 103(47), 17973-17978.

- Wikipedia. (2023). Norepinephrine–dopamine reuptake inhibitor. Wikipedia.

- Bhat, S., & Tilve, S. G. (2014). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Newman, A. H., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. bioRxiv.

- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489-496.

- Reith, M. E., et al. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology.

- Li Petri, G., et al. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.

Sources

- 1. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. mdpi.com [mdpi.com]

The Enduring Potency of the Pyrrolidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered pyrrolidine ring, a saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Far from being a simple structural unit, it is a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds targeting a wide range of receptors and enzymes.[1][2] Its prevalence is not coincidental; it is a direct result of its unique stereochemical and physicochemical properties that make it an ideal building block for exploring chemical space and optimizing drug-target interactions. The introduction of a pyrrolidine ring can enhance aqueous solubility and other critical pharmacokinetic properties.[1] This guide provides a deep dive into the multifaceted role of the pyrrolidine scaffold, from its fundamental structural advantages and synthetic accessibility to its broad therapeutic applications and the nuanced structure-activity relationships that govern its efficacy.

The Physicochemical & Stereochemical Advantages: Why Pyrrolidine?

The preference for the pyrrolidine nucleus in drug design is rooted in several key structural features that medicinal chemists exploit to achieve desired biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[3][4]

-

Three-Dimensionality and sp³-Hybridization : Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered structure. This three-dimensionality allows for a more comprehensive exploration of the binding pockets of biological targets, which are themselves complex 3D environments.[5][6] This phenomenon, known as "pseudorotation," provides a conformational flexibility that can be fine-tuned with substituents.[3][5]

-

Stereochemical Richness : The pyrrolidine scaffold can possess up to four stereogenic centers, leading to a potential of 16 different stereoisomers.[5] This stereochemical diversity is a powerful tool, as different stereoisomers can exhibit vastly different biological profiles and binding affinities for enantioselective proteins like enzymes and receptors.[3][6] The non-essential amino acid L-proline, with its inherent chirality, is a frequently used and versatile starting material for stereoselective syntheses.[5]

-

Modulation of Physicochemical Properties : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. This capability is crucial for establishing key interactions with biological targets. Furthermore, the scaffold's overall structure contributes to a favorable balance of lipophilicity and hydrophilicity, which is essential for drug absorption and distribution.

Synthetic Strategies: Building and Functionalizing the Core

The construction and modification of the pyrrolidine scaffold are well-established fields in organic chemistry, offering a robust toolbox for drug discovery programs. Methodologies can be broadly categorized into two main approaches: the de novo construction of the ring system and the functionalization of a pre-existing pyrrolidine core.[3]

A. De Novo Ring Construction: [3+2] Cycloaddition

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides and electron-deficient alkenes.[7][8] This reaction allows for the rapid assembly of highly functionalized pyrrolidines with excellent control over stereochemistry.

Caption: General workflow for [3+2] cycloaddition to form pyrrolidines.

B. Functionalization of a Pre-formed Ring

This approach leverages readily available chiral precursors, most notably L-proline and its derivatives like 4-hydroxyproline.[9][10] These building blocks provide an efficient entry into chiral pyrrolidine-containing molecules. The synthesis of many drugs, including Avanafil and Pasireotide, begins with such precursors.[9][11]

Experimental Protocol: Synthesis of N-Boc Proline Amides [12]

This protocol describes a general method for coupling N-Boc-protected proline with various amines, a common step in functionalizing the proline scaffold for structure-activity relationship studies.

-

Activation of Carboxylic Acid:

-

Dissolve N-Boc-L-proline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an activator, like Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.

-

-

Amide Bond Formation:

-

To the activated mixture, add the desired aromatic or aliphatic amine (1.1 eq) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure N-Boc proline amide derivative.

-

Diverse Biological Activities and Therapeutic Targets

The pyrrolidine scaffold is a key structural motif in drugs targeting a vast spectrum of diseases. Its versatility allows it to interact with numerous biological targets with high affinity and selectivity.[13][14]

| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Representative Activity | Reference |

| Anticancer | Histone Deacetylase 2 (HDAC2) & Prohibitin 2 (PHB2) Inhibition | Spiro[pyrrolidine-3,3′-oxindoles] | IC₅₀: 0.42 - 0.78 µM (MCF-7 cells) | [5][15] |

| Anticancer | Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition | Benzofuroxane pyrrolidine hydroxamates | IC₅₀: 102 nM (MMP-2) | [13] |

| Antidiabetic | α-Amylase & α-Glucosidase Inhibition | Substituted N-Boc proline amides | IC₅₀: 18.04 µg/mL (α-glucosidase) | [12] |

| Antiviral (HCV) | NS3/4A Serine Protease Inhibition | Telaprevir | Potent inhibition of viral replication | [4] |

| Antibacterial | DNA Gyrase Inhibition | 1,2,4-Oxadiazole pyrrolidines | IC₅₀: 120 nM (E. coli DNA gyrase) | [14] |

| CNS (Anticonvulsant) | Synaptic Vesicle Protein 2A (SV2A) Modulation | Levetiracetam, Brivaracetam | Broad-spectrum anticonvulsant activity | [16] |

| Anti-inflammatory | N-Acylethanolamine Acid Amidase (NAAA) Inhibition | Pyrrolidine amide derivatives | Potent inhibition to restore PEA levels | [17] |

This wide range of activities underscores the scaffold's ability to be tailored to fit diverse biological targets, from enzyme active sites to protein-protein interfaces.[13][18]

Case Studies: FDA-Approved Pyrrolidine-Containing Drugs

The success of the pyrrolidine scaffold is best illustrated by the numerous drugs that have received FDA approval and are now in clinical use. More than 20 FDA-approved drugs contain this moiety.[7] In 2022 alone, several new drugs featuring the pyrrolidine ring, such as daridorexant (insomnia), pacritinib (JAK-2 inhibitor), and futibatinib (FGFR-4 inhibitor), were approved.[14]

-

Levetiracetam (Keppra®) : An anticonvulsant used to treat epilepsy, Levetiracetam contains a central pyrrolidin-2-one structure. Its mechanism involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. The pyrrolidinone core is essential for this interaction.[16]

-

Sunitinib (Sutent®) : An oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Sunitinib features a pyrrolidine ring that plays a crucial role in its binding to the ATP pocket of various kinases.[4]

-

Proline-based ACE Inhibitors (e.g., Captopril, Enalapril) : While Captopril itself contains a thiol group, many subsequent angiotensin-converting enzyme (ACE) inhibitors incorporate proline or its analogs. Proline's rigid structure mimics the C-terminal dipeptide of angiotensin I, allowing it to bind effectively to the ACE active site and produce an antihypertensive effect.[19]

Caption: Sunitinib inhibits RTKs by blocking the ATP binding site.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications to the pyrrolidine ring and its substituents impact biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

A clear example comes from studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside acetyltransferase, an enzyme conferring antibiotic resistance.[20][21] SAR studies revealed that:

-

The S-phenyl moiety at the R1 position was essential for inhibitory activity; alterations significantly reduced efficacy.[20]

-

Substitutions at the R4 position generally led to a loss of activity, with few exceptions.[21]

-

Modifications at the R3 and R5 positions had varied effects, indicating these sites are amenable to optimization.[21]

Caption: Conceptual SAR for a substituted pyrrolidine scaffold.

Similarly, in the development of NAAA inhibitors, SAR data showed that small, lipophilic substituents on the terminal phenyl group were optimal for potency.[17] Conformationally flexible linkers increased potency but decreased selectivity, whereas rigid linkers improved selectivity over the related enzyme FAAH.[17] These examples demonstrate the self-validating system of medicinal chemistry: hypotheses are formed, compounds are synthesized, and biological data feeds back to refine the model, guiding the next round of design.

Future Perspectives and Conclusion

The role of the pyrrolidine scaffold in drug discovery is far from static. Research continues to push the boundaries of its application. The development of novel asymmetric synthetic methods promises to provide even greater access to new, stereochemically complex derivatives.[22][23] Furthermore, the exploration of proline analogues, such as fluoroprolines and bicyclic prolines, is opening new avenues for fine-tuning peptide and small-molecule therapeutics.[24][25]

References

- Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Valenzuela, V., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. PubMed.

- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Ahmad, S., et al. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.

- Valenzuela, V., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.

- Singh, P., et al. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.

- Sahu, P. K., et al. (n.d.).

- Bartolucci, C., et al. (2023).

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar.

- Sadykova, A., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.

- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.

- Zhou, P., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.

- Bojarska, J., et al. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PubMed Central.

- LookChem. (n.d.).

- ResearchGate. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- Singh, G. (n.d.). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.

- ProQuest. (n.d.). Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery. ProQuest.

- Tecomate. (n.d.). Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives.

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.

- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.

- Bartolucci, C., et al. (2023).

- ResearchGate. (n.d.). Representative FDA-approved pyrrolidine-containing drugs.

- China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. China Chemistry News.

- ResearchGate. (n.d.). FDA approved anticonvulsant drugs.

- Sadykova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- National Institutes of Health (NIH). (n.d.).

- ResearchGate. (n.d.). Pyrrolidine-based marketed drugs.

- BenchChem. (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.

- BenchChem. (n.d.). The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity. BenchChem.

- ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022.

- Merck Millipore. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline derivatives | lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 19. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of the Difluorophenoxy Moiety: A Technical Guide to its Application in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of neuroscience drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed to achieve these goals, the difluorophenoxy group has emerged as a compelling scaffold, demonstrating significant potential in the modulation of a range of central nervous system (CNS) targets. This in-depth technical guide provides a comprehensive literature review of difluorophenoxy-containing compounds in neuroscience research, offering insights into their synthesis, mechanisms of action, and therapeutic applications. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways to empower researchers in their quest for the next generation of neurological and psychiatric therapeutics.

I. The Difluorophenoxy Scaffold: A Gateway to CNS-Targeted Therapies

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The difluorophenoxy moiety, in particular, offers a versatile platform for fine-tuning these properties, enabling the design of compounds with improved brain penetration and target engagement.

While the broader class of halogenated phenoxy compounds has been investigated for its biological activities, with some early studies on compounds like 2,4-dichlorophenoxyacetic acid revealing neurotoxic effects and impacts on dopaminergic and serotonergic systems, the focus has shifted towards the strategic incorporation of difluoro-substitutions to achieve therapeutic benefits.[1][2][3][4] The precise placement of two fluorine atoms on the phenoxy ring can lead to compounds with distinct pharmacological profiles, from potent receptor antagonists to modulators of neurotransmitter transporters.

II. Key CNS Targets of Difluorophenoxy Compounds

The versatility of the difluorophenoxy scaffold is evident in its ability to be incorporated into ligands for a variety of CNS targets. This section will explore some of the key areas where these compounds have shown promise.

Dopamine D4 Receptor Antagonism: A Focus on Schizophrenia and Psychosis

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a significant target in the development of treatments for schizophrenia and other psychotic disorders.[5][6] A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has been synthesized and evaluated for their D4 receptor antagonism.[7][8][9][10]

Within this series, compounds bearing a 3,4-difluorophenoxy moiety have demonstrated exceptional potency. For instance, a compound with a 3,4-difluorophenoxy group and a 1-imidazo[1,5-a]pyridine southern moiety exhibited a Ki of 2.7 nM for the D4 receptor.[8][9][10] Another analog with a 4-cyanophenoxy group showed even higher affinity with a Ki of 1.7 nM.[8][9][10] These findings highlight the critical role of the substituted phenoxy group in achieving high-affinity binding to the D4 receptor.

The structure-activity relationship (SAR) studies revealed that the position and nature of the substituents on the phenoxy ring are crucial for potency. For example, a 3,4-difluorophenyl substitution was found to be highly potent in this series.[8]

Table 1: Binding Affinities (Ki) of Selected 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives for the Dopamine D4 Receptor [8][9][10]

| Compound ID | Phenoxy Substitution | Southern Moiety | Ki (nM) |

| 9k | 3,4-Difluorophenoxy | 1-Imidazo[1,5-a]pyridine | 2.7 |

| 9j | 4-Cyanophenoxy | 1-Imidazo[1,5-a]pyridine | 1.7 |

| 9L | 4-Fluoro-3-methylphenoxy | 1-Imidazo[1,5-a]pyridine | 6.5 |

| 8b | 3,4-Difluorophenyl | 3-Fluoro-4-methoxybenzyl | 5.5 |

| 8c | 3-Methylphenyl | 3-Fluoro-4-methoxybenzyl | 13 |

GABA Receptor Modulation: Targeting Anxiety and Seizure Disorders

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its modulation is a key strategy for treating anxiety disorders, epilepsy, and other conditions characterized by neuronal hyperexcitability. While the provided search results did not yield specific difluorophenoxy compounds acting on GABA receptors, the general importance of this target warrants its inclusion as a potential area for future exploration with this scaffold. The development of selective modulators for different GABA receptor subtypes remains an active area of research.[11][12]

III. Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The successful development of novel CNS-active compounds relies on a robust pipeline of in vitro and in vivo assays to characterize their pharmacological properties and assess their therapeutic potential. This section provides detailed, step-by-step methodologies for key experiments relevant to the study of difluorophenoxy compounds.

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.[13][14][15][16]

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

[³H]-Spiperone (radioligand).

-

Test compound (e.g., a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative).

-

Unlabeled spiperone (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293-D4 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding).

-

50 µL of unlabeled spiperone (10 µM final concentration, for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

-

Radioligand Addition: Add 50 µL of [³H]-Spiperone (e.g., 0.2 nM final concentration) to all wells.

-

Membrane Addition: Add 100 µL of the membrane preparation (e.g., 20 µg of protein) to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines a method for assessing the effect of a difluorophenoxy compound on the function of a specific ion channel expressed in a heterologous system using an automated patch-clamp platform.[17][18][19][20][21]

Materials:

-

CHO or HEK cells stably expressing the ion channel of interest (e.g., a specific potassium or sodium channel).

-

Automated patch-clamp system (e.g., QPatch).

-

External and internal recording solutions specific for the ion channel being studied.

-

Test compound.

Procedure:

-

Cell Preparation: Culture the cells to an appropriate confluency and harvest them.

-

System Setup: Prepare the automated patch-clamp system according to the manufacturer's instructions, including filling the intracellular and extracellular solution reservoirs.

-

Cell Loading: Load the cell suspension into the system.

-